While specifics about (6-bromopyridin-3-yl)methanesulfonamide are lacking, considering its structural features, here are some areas where further investigation might be fruitful:
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(6-bromopyridin-3-yl)methanesulfonamide is an organic compound characterized by the presence of a bromine atom at the 6-position of a pyridine ring, which is further substituted with a methanesulfonamide group. Its molecular formula is C7H8BrN2O2S, and it has a molecular weight of approximately 251.11 g/mol. The compound features a pyridine ring that exhibits aromatic properties, and the methanesulfonamide moiety contributes to its solubility and potential biological activity.
(6-bromopyridin-3-yl)methanesulfonamide has potential applications in:
Several synthetic routes can be employed to prepare (6-bromopyridin-3-yl)methanesulfonamide:
Several compounds share structural similarities with (6-bromopyridin-3-yl)methanesulfonamide, each exhibiting unique properties:
| Compound Name | Structure/Description | Similarity |
|---|---|---|
| (6-bromopyridin-2-yl)methanol | Contains a hydroxymethyl group instead of sulfonamide | 0.84 |
| (2,6-dibromopyridin-3-yl)methanol | Contains two bromine atoms on the pyridine ring | 0.80 |
| 3-(6-bromopyridin-3-yl)propan-1-ol | A propanol derivative with similar bromination | 0.79 |
| (6-bromo-2-methoxypyridin-3-yl)methanol | Contains a methoxy group instead of sulfonamide | 0.76 |
These compounds highlight the versatility of brominated pyridines in organic synthesis and their potential utility in medicinal chemistry due to their varied functional groups and reactivity profiles.